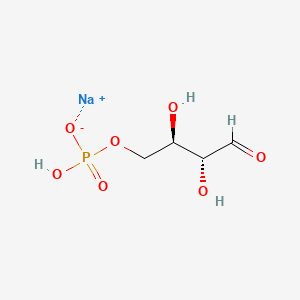

D-Erythrose 4-phosphate sodium salt

Vue d'ensemble

Description

Synthesis Analysis

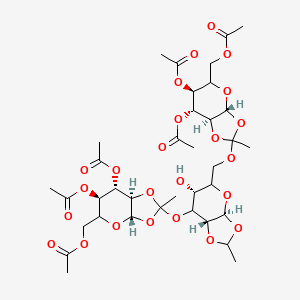

D-Erythrose 4-phosphate can be synthesized through several methods. A notable procedure involves the phosphorylation of a suitable blocked derivative of D-erythrose, leading to D-erythrose 4-phosphate dimethyl acetal, which is then converted to the free phosphate form via mild acid hydrolysis. Another method includes the one-step synthesis from D-glucose 6-phosphate using lead tetraacetate oxidation (Ballou, 1963).

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) studies reveal that D-erythrose 4-phosphate in concentrated aqueous solutions exists as an equilibrium mixture of monomeric aldehyde and hydrated aldehyde forms, along with three dimeric forms. In dilute solutions, the hydrated monomer predominates, and dimeric forms are undetectable (Duke, Macleod, & Williams, 1981).

Chemical Reactions and Properties

D-Erythrose 4-phosphate undergoes rapid conversion to D-erythrulose 4-phosphate and D-threose 4-phosphate in the presence of specific enzymes, reflecting its versatility in biochemical transformations (Terada et al., 1985).

Physical Properties Analysis

The stability and reactivity of D-erythrose 4-phosphate under various conditions have been extensively examined, illustrating its sensitivity to acid and base treatments which influence its role in metabolic pathways (Baxter, Perlin, & Simpson, 1959).

Chemical Properties Analysis

D-Erythrose 4-phosphate's chemical properties, such as its oxidation by specific dehydrogenases and rapid condensation reactions with other phosphate intermediates, demonstrate its fundamental role in various biosynthetic processes. It serves as a substrate for the synthesis of complex molecules like sedoheptulose diphosphate and dehydroshikimic acid through enzymatic condensation (Ballou, 1963).

Applications De Recherche Scientifique

Synthesis and Properties : D-Erythrose 4-phosphate can be synthesized through the phosphorylation of D-erythrose derivatives or by the oxidation of D-glucose 6-phosphate. It shows sensitivity to acid and alkaline conditions and has been used in studies of enzymatic reactions (Ballou, 1963).

Enzymatic Studies : This compound has been used as a substrate in enzymatic studies, particularly for assaying enzymes like transaldolase and transketolase. Its stability under various conditions has also been examined (Baxter, Perlin, & Simpson, 1959).

Isomerization and Epimerization Enzymes : Research has been conducted on enzymes that catalyze the conversion of D-erythrose 4-phosphate to other compounds, such as D-erythrulose 4-phosphate. These studies involve detailed enzymatic analysis and the examination of reaction products (Terada et al., 1985).

Metabolic Studies in Microorganisms and Mammalian Cells : D-Erythrose 4-phosphate has been implicated in metabolic pathways in various organisms. Its role in the metabolism of tetroses in microorganisms and mammalian liver slices has been explored, highlighting its biological significance (Hiatt & Horecker, 1956).

Analytical Methods and Characterization : Various methods have been developed for the analysis and characterization of D-erythrose 4-phosphate, including enzymatic methods and nuclear magnetic resonance studies. These methods help in understanding the structure and behavior of the compound in different conditions (Duke, Macleod, & Williams, 1981).

Pathways Involvement : D-Erythrose 4-phosphate is involved in key metabolic pathways, such as the pentose phosphate pathway, indicating its importance in biological processes (Grochowski, Xu, & White, 2005).

Mécanisme D'action

Target of Action

D-Erythrose 4-phosphate sodium salt primarily targets enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase , glucose-6-phosphate isomerase , and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical pathways, including the shikimate pathway and the pentose phosphate pathway.

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. It is involved in the catalysis of reactions that lead to the formation of important intermediates in various biochemical pathways .

Biochemical Pathways

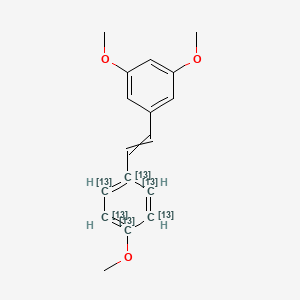

This compound is an intermediate in the pentose phosphate pathway and plays a significant role in the biosynthesis of phenylalanine, tyrosine, tryptophan, and the metabolism of vitamin B6 . It is also involved in the shikimate pathway , which is essential for the synthesis of aromatic amino acids in microorganisms and plants .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The action of this compound results in the production of important biochemical intermediates. These intermediates are crucial for various cellular processes, including the synthesis of amino acids and the metabolism of certain vitamins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal temperatures . Direct contact with the compound should be avoided due to its potential irritant properties .

Safety and Hazards

In case of skin contact with D-Erythrose 4-phosphate sodium salt, it is advised to take off immediately all contaminated clothing and rinse skin with water . If inhaled, move the victim into fresh air . If swallowed, rinse mouth with water and do not induce vomiting . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

Orientations Futures

D-Erythrose 4-phosphate sodium salt is used for R&D purposes . It is a key part of the pentose phosphate pathway and acts as an intermediate not only for pentose phosphate, but for phenylalanine, tyrosine, tryptophan, and vitamin B6 metabolism as well . This suggests potential future directions in the study of these metabolic pathways.

Propriétés

IUPAC Name |

sodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBADMPNGAKHM-RFKZQXLXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718704 | |

| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103302-15-4 | |

| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)